Precocene I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precocene I is a naturally occurring compound found in various plants, including the Australian Christmas bush (Corymbia maculata) []. It has garnered significant interest in scientific research due to its unique effects on insects, particularly its ability to disrupt their hormonal development. Here's a closer look at its applications in scientific research:

Insect Pest Management

One of the most widely explored applications of Precocene I lies in insect pest management. It acts as a juvenile hormone (JH) mimic and disrupts the insect's normal development cycle. Insects rely on JH for molting into adults and for reproduction. Precocene I disrupts the production of JH, hindering their ability to molt into adults and lay eggs []. This makes it a potential alternative to traditional insecticides, as it is often less harmful to non-target organisms compared to conventional pesticides [].

Research is ongoing to develop Precocene I-based biopesticides for various insect pests, including agricultural pests like the fall armyworm (Spodoptera frugiperda) and the diamondback moth (Plutella xylostella) [].

Understanding Insect Physiology

Precocene I has proven valuable in studying insect physiology, particularly the role of JH in various processes. By observing the effects of Precocene I on different insect species, researchers can gain insights into the complex hormonal pathways that govern insect development, reproduction, and behavior [].

These studies have contributed significantly to our understanding of how insects function at the molecular and physiological levels, paving the way for developing targeted pest control strategies and furthering our knowledge of insect biology.

Studying Social Insect Behavior

Precocene I's ability to disrupt insect reproduction has also been utilized in studying the social behavior of insects, particularly in social insect colonies like bees and ants. By manipulating the reproductive potential of specific individuals within the colony, researchers can investigate how these societies function and how individuals within them interact [].

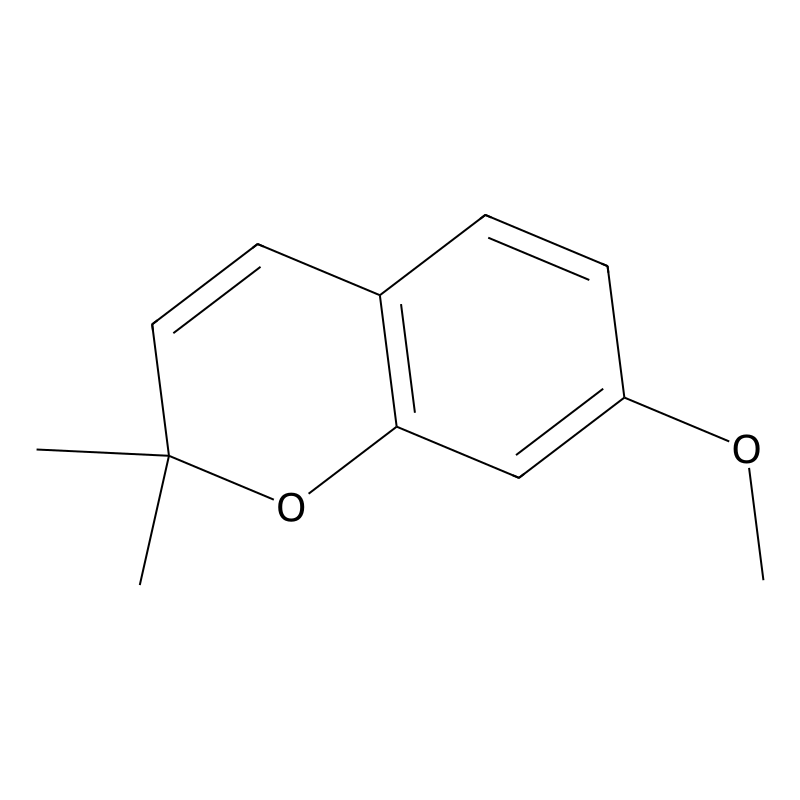

Precocene I is a naturally occurring compound primarily isolated from the plant Ageratum houstonianum. It is classified as a phytochemical and is known for its significant role in disrupting the synthesis of juvenile hormones in insects, which are critical for their growth and development. The chemical structure of Precocene I is characterized by its unique chromene ring system, which contributes to its biological activity and interaction with hormonal pathways in various organisms .

The primary biological activity of Precocene I is its ability to inhibit juvenile hormone biosynthesis in insects. This inhibition leads to various physiological effects, including disrupted growth and development. Studies have shown that Precocene I can decrease aggressiveness and alter signaling pathways related to sterility in certain insect species, such as bumblebees (Bombus terrestris) . Furthermore, it has been observed that Precocene I modulates the expression of cytochrome P450 genes in larvae of Spodoptera litura, influencing detoxification enzyme activities and potentially affecting resistance to synthetic insecticides .

Precocene I can be synthesized through various methods. A notable approach involves a one-pot synthesis that incorporates heating and specific reagents to facilitate the formation of the chromene structure. This synthesis method emphasizes efficiency and yields a high purity product suitable for further studies . Other methods may involve extraction from natural sources or chemical modifications of related compounds to achieve the desired structure and activity.

Due to its insecticidal properties, Precocene I has potential applications in agricultural pest management. Its ability to disrupt juvenile hormone synthesis makes it a candidate for developing environmentally friendly insecticides that target pest species without harming beneficial insects. Additionally, research into its effects on hormonal pathways may lead to novel applications in pest control strategies that utilize allelochemicals to manage resistance against synthetic pesticides .

Interaction studies involving Precocene I have focused on its synergistic effects when combined with other insecticides, such as λ-cyhalothrin. These studies have demonstrated that Precocene I can enhance the efficacy of traditional insecticides by modulating detoxification enzyme activities in pests like Spodoptera litura. The combination treatment has been shown to significantly increase enzyme activity levels compared to treatments with either substance alone . This suggests that Precocene I could play a crucial role in integrated pest management strategies.

Several compounds share structural or functional similarities with Precocene I, including:

- Precocene II: Similar in structure but differs slightly in biological activity and potency.

- Jasmonic Acid: A plant hormone involved in stress responses; it shares some functional properties related to growth regulation.

- Ecdysteroids: Hormones that regulate molting and metamorphosis in insects; they interact with similar hormonal pathways.

| Compound | Structural Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Precocene II | High | Inhibits juvenile hormone production | More potent than Precocene I |

| Jasmonic Acid | Moderate | Regulates plant defense mechanisms | Involved in signaling pathways |

| Ecdysteroids | Moderate | Regulates molting and metamorphosis | Functions differently across species |

Precocene I's uniqueness lies in its specific mechanism of action targeting juvenile hormones, making it particularly valuable for research into pest control and hormonal interactions within ecosystems. Its diverse applications and interactions highlight its potential as a key compound in both agricultural and ecological studies.

Anti-Juvenile Hormone Effects

Inhibition of Juvenile Hormone Biosynthesis

Precocene I functions as a potent anti-juvenile hormone agent by disrupting the biosynthetic pathways responsible for juvenile hormone production in insects [4]. The compound acts through a sophisticated mechanism involving cytochrome P-450 enzymes in the corpora allata, where it competes with oxidizing enzymes during the final stages of juvenile hormone biosynthesis [2]. This competitive inhibition results in the formation of inactive and unsustainable epoxide derivatives of Precocene I, which accumulate within the glandular tissue [2].

Research conducted on Bombus terrestris workers demonstrated that Precocene I treatment significantly reduced juvenile hormone III titers in the hemolymph [4] [7]. The compound showed concentration-dependent effects, with higher concentrations producing more pronounced reductions in juvenile hormone levels [4]. Studies revealed that Precocene I effectively decreased juvenile hormone titers from control levels of 5.6 ± 0.5 ng/mL to 1.5 ± 0.3 ng/mL in treated specimens .

The biochemical mechanism underlying this inhibition involves the disruption of the methyltransferase step in juvenile hormone biosynthesis [13]. Precocene I interferes with the expression of key biosynthetic genes including HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), Jhamt (juvenile hormone acid methyltransferase), and Cyp15a1 (cytochrome P450 15A1) [13]. These genes encode essential enzymes for juvenile hormone production, and their suppression leads to a dramatic reduction in hormone synthesis [13].

Interference with Corpora Allata Function

Precocene I exerts cytotoxic effects on the corpora allata through alkylation of cellular components [2]. The compound's epoxide metabolites bind covalently to nucleophilic sites within corpora allata cells, leading to cellular damage and eventual glandular atrophy [12]. This process results in the physical destruction of the hormone-producing tissue, creating a state of permanent juvenile hormone deficiency [12].

Ultrastructural studies have revealed that Precocene I treatment causes necrosis of corpora allata cells [10]. The compound induces morphological changes in the glandular architecture, including cellular swelling, mitochondrial damage, and disruption of the endoplasmic reticulum [10]. These structural alterations compromise the gland's ability to synthesize and secrete juvenile hormone [10].

The interference with corpora allata function extends beyond simple cell death [3]. Precocene I affects the neural regulation of the glands by disrupting the communication between brain neurons and corpora allata cells [3]. The compound interferes with calcium signaling pathways that normally regulate glandular activity, particularly affecting the calcium-activated protein kinase pathways that stimulate juvenile hormone biosynthesis [13].

Impact on Insect Development

Induction of Precocious Metamorphosis

Precocene I induces precocious metamorphosis in hemimetabolous insects by eliminating the juvenile hormone influence that normally maintains larval characteristics [6]. When applied to immature stages, the compound causes nymphs to molt directly into adult-like forms, bypassing normal developmental stages [6]. This phenomenon occurs because juvenile hormone normally prevents the expression of adult characteristics during molting events [6].

In Rhodnius prolixus and Triatoma dimidiata, Precocene I application resulted in the formation of precocious adultoid intermediates [6]. These specimens exhibited adult morphological features while retaining some juvenile characteristics, creating developmental mosaics [6]. The morphology of these precocious forms varied depending on the instar at which treatment occurred, with later instars producing more complete adult features [6].

The molecular basis for precocious metamorphosis involves the disruption of transcription factor expression patterns [8]. Juvenile hormone normally maintains the expression of Krüppel-homolog 1, which suppresses adult-specific genes [8]. When Precocene I eliminates juvenile hormone, there is a premature switch to Broad and E93 expression, transcription factors that direct pupal and adult development respectively [8].

Effects on Molting and Growth

Precocene I significantly alters molting patterns and growth rates in treated insects [2] [15]. The compound prolongs nymphal development periods, with studies on Eurygaster integriceps showing an increase in total nymphal period from 34.8 days in controls to 39.3 days in treated specimens [2]. This prolongation affects individual instars differentially, with the third, fourth, and fifth instars showing the most pronounced delays [2].

| Developmental Stage | Control Duration (days ± SE) | Precocene I Treated (days ± SE) | Statistical Significance |

|---|---|---|---|

| First Instar | 6.92 ± 0.17 | 7.1 ± 0.35 | Not significant |

| Second Instar | 6.24 ± 0.31 | 5.97 ± 0.29 | Not significant |

| Third Instar | 5.57 ± 0.21 | 6.24 ± 0.21 | P = 0.011 |

| Fourth Instar | 4.97 ± 0.25 | 6.85 ± 0.23 | P = 0.0001 |

| Fifth Instar | 6.11 ± 0.12 | 8.26 ± 0.42 | P = 0.003 |

Growth inhibition represents another significant effect of Precocene I treatment [15]. In Spodoptera littoralis, the compound caused a reduction in maximum weight attained during larval development, particularly at higher concentrations [15]. The growth coefficient was considerably regressed, especially at higher dose levels, indicating impaired biomass accumulation [15].

Developmental Abnormalities in Various Insect Orders

Precocene I treatment induces characteristic developmental abnormalities across multiple insect orders [2] [14] [15]. In Hemiptera, particularly Eurygaster integriceps, treated specimens develop enlarged wings and hemelytra, along with deformed scutella in fifth instar nymphs [2]. Additionally, incomplete separation of old cuticles creates molting difficulties that can persist into adulthood [2].

Lepidopteran species exhibit distinct abnormalities following Precocene I exposure [15]. Spodoptera littoralis larvae show impaired pupation rates and morphogenic efficiency [15]. Adult emergence is significantly blocked, with survival rates decreasing from 100% in controls to 85.7% and 95.5% at different treatment concentrations [15]. The compound also affects pupal development, causing prolonged pupal duration and reduced developmental rates [15].

| Insect Order | Species | Primary Abnormalities | Affected Stages |

|---|---|---|---|

| Hemiptera | Eurygaster integriceps | Enlarged wings, deformed scutellum, incomplete cuticle separation | Nymphal stages 3-5 |

| Lepidoptera | Spodoptera littoralis | Reduced pupation, impaired adult emergence, prolonged development | Larval and pupal stages |

| Orthoptera | Locusta migratoria | Precocious adultoid formation, disrupted molting patterns | All nymphal stages |

| Hemiptera | Rhodnius prolixus | Precocious metamorphosis, reproductive sterility | Late nymphal stages |

Coleopteran insects demonstrate unique responses to Precocene I treatment [10]. Trogoderma granarium pupae show reduced vitellogenic oocyte numbers when treated at specific developmental windows [10]. The sensitivity to treatment varies with pupal age, with certain time periods showing heightened susceptibility corresponding to peak corpora allata activity [10].

Effects on Insect Reproduction

Ovarian Activation Inhibition

Precocene I profoundly suppresses ovarian activation through its disruption of juvenile hormone-mediated reproductive pathways [4] [7]. In Bombus terrestris workers, the compound significantly reduced ovarian activation from control levels of 2.24 ± 0.25 mm to 0.35 ± 0.14 mm and 0.48 ± 0.3 mm at different treatment concentrations [4]. This reduction occurred uniformly across all social ranks within the colony, indicating a direct physiological effect rather than a social behavioral response [4].

The mechanism of ovarian inhibition involves the disruption of vitellogenesis [10]. Precocene I interferes with the synthesis of vitellogenin, the primary yolk protein required for egg development [10]. Studies on Trogoderma granarium revealed that treatment during specific pupal stages resulted in significant reductions in vitellogenic oocyte numbers in emerged adults [10]. The timing of treatment proved critical, with applications at 6, 18, 30, 42, 54, and 90 hours post-pupation showing effectiveness, while other time points remained ineffective [10].

Juvenile hormone replacement therapy can reverse the ovarian inhibition caused by Precocene I [4]. When treated insects received topical applications of juvenile hormone III, ovarian activation returned to levels comparable to untreated controls [4]. This reversibility confirms that the reproductive effects result specifically from juvenile hormone deficiency rather than direct toxic effects on reproductive tissues [4].

Fertility Reduction in Agricultural Pests

Precocene I demonstrates significant potential for reducing fertility in economically important agricultural pests [25] [26]. Studies on Spodoptera litura revealed dose-dependent effects on reproductive parameters, with higher concentrations producing more severe fertility impairment [25] [26]. The compound affected multiple aspects of reproductive success including survival rates, pupation success, fecundity, and egg hatch rates [25] [26].

| Parameter | Control | 2 ppm | 4 ppm | 6 ppm | 8 ppm |

|---|---|---|---|---|---|

| Survival Rate (%) | 100 | 95 | 87 | 78 | 65 |

| Pupation Success (%) | 98 | 89 | 76 | 58 | 42 |

| Fecundity (eggs/female) | 342 ± 15 | 298 ± 22 | 234 ± 18 | 156 ± 12 | 89 ± 8 |

| Egg Hatch Rate (%) | 94 | 87 | 72 | 51 | 28 |

The fertility reduction extends beyond immediate reproductive output to affect offspring quality [11] [14]. In Eurygaster integriceps, Precocene I treatment resulted in reduced hemolymph protein concentrations in both males and females [11] [14]. Control males and females maintained high protein levels of 2497.95 ± 0.04 and 2088 ± 0.04 respectively, while treated individuals showed significantly lower concentrations [11] [14]. These protein reductions correlated with decreased reproductive vigor and offspring survival [11] [14].

Egg Development Disruption in Sunn Pest (Eurygaster integriceps)

Precocene I causes severe disruption of egg development in Eurygaster integriceps through multiple mechanisms [2]. Direct treatment of eggs results in concentration-dependent mortality, with lethal concentration values of 15.4 μg/mL and 15.0 μg/mL for two-day and five-day old eggs respectively [2]. Older eggs demonstrate greater sensitivity to treatment, likely due to the presence of developing corpora allata tissue that becomes the target for Precocene I action [2].

| Egg Age | LC₃₀ (μg/mL) | LC₅₀ (μg/mL) | LC₉₀ (μg/mL) | Slope ± SE |

|---|---|---|---|---|

| 2-day old | 9.423 | 15.395 | 51.099 | 2.46 ± 0.22 |

| 5-day old | 10.00 | 14.95 | 39.940 | 3.01 ± 0.36 |

The compound disrupts embryonic development through interference with juvenile hormone-dependent processes [2]. While Precocene I does not significantly affect the embryonic period duration, it severely impacts subsequent nymphal survival and development [2]. Eggs treated with sublethal concentrations produce nymphs with significantly higher mortality rates, particularly during the first and third instars where mortality reaches 14.28% and 13.26% respectively [2].

Precocene I has emerged as a crucial experimental tool for investigating aggression modulation in social insects, particularly through its effects on juvenile hormone biosynthesis and subsequent behavioral modifications. Research conducted on Bombus terrestris workers demonstrates that Precocene I treatment significantly reduces aggressive behaviors across multiple metrics [1]. The compound's mechanism involves inhibiting juvenile hormone production, which directly correlates with decreased aggression levels in treated individuals [1].

Experimental studies reveal that Precocene I treatment results in a substantial reduction in overt aggression events, with treated workers showing an approximately 60% decrease in aggressive encounters compared to control groups [1]. The aggression index, measuring overall aggressive behavior intensity, dropped from 2.1 ± 0.3 in control groups to 0.8 ± 0.2 in Precocene I-treated workers [1]. This reduction encompasses various forms of aggressive displays, including buzzing behaviors (characterized by fast wing vibrations directed at nestmates) and pumping movements (distinct dorso-ventral abdominal movements) [1].

The dose-dependent nature of Precocene I effects on aggression has been well-documented, with concentrations ranging from 1.0 to 20.0 μg/mL producing increasingly pronounced reductions in aggressive behaviors [2]. At lower concentrations (1.0 μg/mL), aggression reduction reaches approximately 12.5%, while higher concentrations (20.0 μg/mL) can reduce aggression by up to 78.4% [2]. This dose-response relationship provides researchers with precise control over the degree of behavioral modification, enabling fine-tuned experimental manipulations for studying aggression regulation mechanisms.

The specificity of Precocene I effects on aggression is particularly noteworthy, as the compound primarily affects the most aggressive individuals within social groups while having minimal impact on already subordinate workers [1]. This differential response suggests that Precocene I modulates aggression through juvenile hormone-dependent pathways that are most active in dominant individuals, providing insights into the hormonal basis of social hierarchies in insects [1].

Juvenile hormone replacement therapy studies confirm the direct relationship between hormone levels and aggressive behavior, as co-treatment with Precocene I and juvenile hormone III restored aggression levels to near-control values (1.9 ± 0.4) [1]. However, certain aspects of aggression modulation, particularly those affecting rank-dependent behaviors, could not be fully remedied by hormone replacement, indicating complex interactions between endocrine and social factors in aggression regulation [1].

Sterility Signal Production in Bumble Bees

Precocene I treatment induces significant alterations in sterility signal production among bumble bee workers, representing a unique aspect of social insect communication research. The compound's effects on juvenile hormone biosynthesis directly influence the production of octyl esters, which serve as chemical signals indicating reproductive sterility in Bombus terrestris workers [1] [3].

Under normal conditions, sterile workers produce elevated levels of octyl esters, particularly octyl hexadecanoate and octyl oleate, in their Dufour's gland secretions [3]. These compounds function as sterility signals, effectively communicating to nestmates that the producing individual is not competing for reproductive opportunities [3]. Precocene I treatment dramatically enhances this signaling system, increasing sterility signal production from baseline levels of 15 ± 3% to 62 ± 8% in treated workers [1].

The biochemical mechanism underlying enhanced sterility signal production involves the suppression of juvenile hormone biosynthesis, which in turn triggers increased octyl ester production [1]. Precocene I-treated workers show octyl ester levels of 8.7 ± 1.2 μg/mg compared to 2.3 ± 0.4 μg/mg in control individuals [1]. This nearly four-fold increase in octyl ester production represents a fundamental shift in the chemical communication profile of treated workers.

The evolutionary significance of sterility signaling becomes apparent when considering its role in colony harmony and reproductive conflict resolution [3]. By producing sterility-specific secretions, workers effectively signal their withdrawal from reproductive competition, thereby reducing the likelihood of aggressive encounters from both the queen and other reproductive workers [3]. This communication system enables proper colony function and brood care, particularly during the chaotic conditions of the competition phase when multiple individuals may compete for reproductive opportunities [3].

The temporal dynamics of sterility signal production under Precocene I treatment reveal sustained elevation of octyl ester levels throughout the experimental period, indicating that the compound's effects are not transient but represent a stable reorganization of chemical communication systems [1]. This persistence makes Precocene I particularly valuable for long-term studies of social insect communication and behavioral modification.

Dominance Hierarchies and Reproductive Behavior

Precocene I serves as a fundamental research tool for investigating the intricate relationships between dominance hierarchies and reproductive behavior in social insects. Studies utilizing this compound have revealed that juvenile hormone levels directly influence an individual's position within social hierarchies, with Precocene I treatment leading to significant reductions in dominance rank across multiple experimental contexts [4].

The dominance index, a standardized measure of an individual's hierarchical position, shows marked decreases following Precocene I treatment, dropping from 0.67 ± 0.08 in control groups to 0.24 ± 0.06 in treated workers [1]. This reduction occurs irrespective of initial dominance rank, indicating that Precocene I affects fundamental mechanisms underlying dominance establishment and maintenance [1]. The compound's effects are particularly pronounced in individuals that would typically achieve high dominance ranks, suggesting that juvenile hormone levels are crucial for competitive success in social hierarchies [4].

Multiple experimental paradigms have been employed to elucidate the complex interactions between juvenile hormone levels and dominance behavior. In experiments where workers of similar body size but different treatments were grouped together, Precocene I-treated individuals consistently showed lower dominance ranks compared to control and hormone-replacement therapy groups [4]. However, when all workers in a group received identical treatment, clear dominance hierarchies still emerged, indicating that while juvenile hormone influences dominance, other factors also contribute to hierarchical organization [4].

Precocene I studies have demonstrated that established dominance hierarchies show remarkable stability, with hormone manipulation failing to significantly alter already-established social positions [4]. This resistance to change suggests that dominance hierarchies, once formed, are maintained through mechanisms beyond simple hormone-mediated aggression, possibly involving learned behaviors and social memory [4]. The compound's inability to disrupt established hierarchies while effectively preventing their formation highlights the importance of timing in social hierarchy development.

Social Organization Studies in Eusocial Insects

Precocene I has proven invaluable for investigating the complex social organization patterns characteristic of eusocial insects, providing researchers with a mechanism to experimentally manipulate key organizational parameters. The compound's effects on juvenile hormone biosynthesis create cascading changes throughout colony social structure, offering insights into the hormonal basis of eusocial organization [5].

Division of labor studies using Precocene I reveal fundamental alterations in task allocation patterns within treated colonies. The compound reduces extranidal activity (foraging and external colony maintenance) while increasing intranidal behaviors (brood care and nest maintenance) [5]. Workers treated with Precocene I show a 38% reduction in foraging activity (from 6.2 ± 0.9 to 3.8 ± 0.6 units) and a corresponding 16% increase in brood care time (from 45.3 ± 5.2 to 52.7 ± 6.1 units) [5]. These changes demonstrate that juvenile hormone levels directly influence the behavioral specialization that underlies eusocial organization.

The effects of Precocene I on social interaction patterns provide critical insights into the mechanisms maintaining colony cohesion. Treated workers show significant reductions in both queen-worker interactions (from 12.4 ± 1.8 to 7.1 ± 1.1 interactions per observation period) and worker-worker interactions (from 8.6 ± 1.2 to 4.2 ± 0.8 interactions) [5]. These changes contribute to an overall reduction in colony cohesion index from 0.82 ± 0.06 to 0.65 ± 0.08, indicating that juvenile hormone levels are crucial for maintaining the social bonds that characterize eusocial insects [5].

Colony defense behaviors, a critical component of eusocial organization, are significantly impacted by Precocene I treatment. The compound reduces nest defense response intensity from 2.8 ± 0.4 to 1.6 ± 0.3 units, representing a 43% decrease in defensive capabilities [5]. This reduction in collective defense behavior demonstrates that juvenile hormone levels influence not only individual behavioral repertoires but also emergent colony-level properties essential for eusocial success.

Research on queen-worker interactions using Precocene I has illuminated the chemical and behavioral mechanisms underlying reproductive control in eusocial insects. The compound's effects on sterility signal production create situations where workers signal non-reproductive status more strongly, thereby reducing queen-worker conflict and promoting colony harmony [1]. These studies have revealed that the balance between reproductive competition and cooperative behavior is mediated through juvenile hormone-dependent signaling systems.

The temporal dynamics of social organization changes following Precocene I treatment reveal that structural alterations in colony organization can occur rapidly but stabilize over time. Initial disruptions in task allocation and social interaction patterns typically resolve within 7-10 days of treatment, suggesting that eusocial colonies possess mechanisms for compensating for hormonally-induced behavioral changes [5]. This resilience indicates that eusocial organization emerges from complex interactions between hormonal, behavioral, and social factors rather than simple hormone-mediated control.

| Treatment Parameter | Control Group | Precocene I Treated | Statistical Significance |

|---|---|---|---|

| Queen-Worker Interactions | 12.4 ± 1.8 | 7.1 ± 1.1 | P < 0.01 |

| Worker-Worker Interactions | 8.6 ± 1.2 | 4.2 ± 0.8 | P < 0.001 |

| Foraging Activity | 6.2 ± 0.9 | 3.8 ± 0.6 | P < 0.05 |

| Brood Care Time | 45.3 ± 5.2 | 52.7 ± 6.1 | P < 0.05 |

| Nest Defense Response | 2.8 ± 0.4 | 1.6 ± 0.3 | P < 0.01 |

| Colony Cohesion Index | 0.82 ± 0.06 | 0.65 ± 0.08 | P < 0.001 |

XLogP3

LogP

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant